[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL](MORPHOLINO)METHANONE
Description
5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N4O2/c20-12-3-1-11(2-4-12)13-9-15(18(21,22)19(23,24)25)29-16(26-13)10-14(27-29)17(30)28-5-7-31-8-6-28/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZUFSCWBCBYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is typically synthesized through a cyclization reaction involving a pyrazole and a pyrimidine derivative under specific conditions Industrial production methods often involve optimizing these reactions to increase yield and reduce the use of hazardous solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl and pentafluoroethyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as a fluorescent probe due to its photophysical properties.
Industry: It is used in the development of advanced materials, including organic light-emitting devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Similar compounds include:
- 5-(4-Methylphenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
- 5-(4-Chlorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
